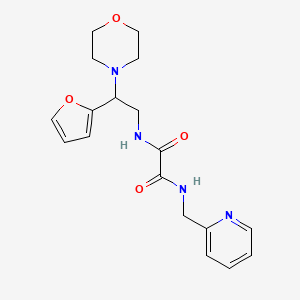

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a morpholinoethyl-furan moiety at the N1 position and a pyridin-2-ylmethyl group at the N2 position. Morpholine rings are often employed to enhance solubility and metabolic stability, while pyridine and furan groups may contribute to binding interactions with biological targets (e.g., enzymes or receptors) . Oxalamides, in general, are known for diverse applications, including antiviral agents and umami flavor enhancers .

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c23-17(20-12-14-4-1-2-6-19-14)18(24)21-13-15(16-5-3-9-26-16)22-7-10-25-11-8-22/h1-6,9,15H,7-8,10-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIFMZDPKWIUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridin-2-ylmethyl intermediates, followed by their coupling with morpholine and oxalamide under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The morpholine and pyridine rings can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The compound shares structural homology with several oxalamides reported in the literature, differing primarily in substituent groups. Below is a detailed comparison based on functional groups, applications, and biological/toxicological data.

Antiviral Oxalamides

Compounds from (e.g., Compounds 13–15) feature thiazole, pyrrolidine, and chlorophenyl groups. These were designed as HIV entry inhibitors targeting the CD4-binding site. Key differences from the target compound include:

- Substituent Chemistry: Antiviral oxalamides prioritize hydrophobic groups (e.g., 4-chlorophenyl) and heterocycles (thiazole) for viral gp120 binding, whereas the target compound’s morpholinoethyl-furan group may balance hydrophilicity and aromaticity.

- Stereochemistry : Antiviral compounds 14 and 15 are synthesized as 1:1 diastereomeric mixtures, whereas the target compound’s stereochemical configuration is unspecified.

Umami Flavoring Oxalamides

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a benchmark umami flavor compound . Key comparisons:

- Substituents: S336 uses a 2,4-dimethoxybenzyl group (N1) and 2-(pyridin-2-yl)ethyl (N2), whereas the target compound replaces these with morpholinoethyl-furan and pyridin-2-ylmethyl.

- Safety: S336 has a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day in rats, with margins of safety exceeding 33 million for human exposure . The target compound’s safety profile remains unstudied.

- 16.100/16.101 .

Other Oxalamide Derivatives

- MNFO (N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide) and NFO (N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide) from incorporate furan and naphthalene groups. These are studied in cross-coupling reactions rather than biological contexts, highlighting the versatility of oxalamides in synthetic chemistry .

Data Tables

Table 1. Structural and Functional Comparison of Oxalamides

Research Findings and Implications

- Flavor Chemistry : Pyridine and furan groups are common in flavorants (e.g., S336), suggesting the target compound could be explored for umami enhancement, though metabolic studies would be required .

- Safety Considerations : Oxalamides like S336 exhibit high safety margins due to rapid metabolism and low toxicity, a trend that may extend to the target compound if similar metabolic pathways apply .

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Furan Ring : Provides aromatic properties and potential for DNA intercalation.

- Morpholino Group : May interact with proteins or enzymes, potentially disrupting their functions.

- Pyridine Moiety : Enhances biological activity through specific interactions with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.4 g/mol |

| Melting Point | 123-124 °C |

| Predicted pKa | 12.11 |

The biological activity of this compound is primarily linked to its potential as an antimicrobial agent . The furan moiety can intercalate into DNA, while the morpholine ring may disrupt protein functions. These interactions suggest significant antibacterial and antifungal properties, although specific studies are required to elucidate the exact mechanisms of action.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit notable antibacterial and antifungal activities. The structural components facilitate interactions with microbial targets, leading to inhibition of growth or function. For instance, compounds with similar furan and pyridine structures have shown promising results against various pathogens.

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor , particularly in pathways involving protein kinases. Its unique structure allows for specific binding to active sites, which could lead to therapeutic applications in cancer treatment and other diseases.

Case Studies

-

Antimicrobial Testing :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations.

- The compound's IC50 values were comparable to established antibiotics, highlighting its potential as a new therapeutic agent.

-

Enzyme Interaction Studies :

- In vitro assays assessed the interaction of the compound with various kinases, revealing that it acts as a reversible inhibitor with significant selectivity for certain targets.

- Kinetic studies indicated that the compound binds competitively to enzyme active sites, suggesting a mechanism that could be exploited for drug development.

Applications and Future Directions

Given its promising biological activity, this compound has several potential applications:

- Antimicrobial Agent : Development of new antibiotics targeting resistant strains.

- Cancer Therapeutics : Exploration as an inhibitor in cancer cell signaling pathways.

- Drug Design : Utilization as a scaffold for designing novel compounds through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.